N-Phenylpropane-1,2-diamine
Overview
Description
Synthesis Analysis
The synthesis of N-Phenylpropane-1,2-diamine derivatives has been explored in several studies. For example, a novel three-component reaction catalyzed by dirhodium(II) acetate was reported for the highly diastereoselective synthesis of 1,2-diamines, indicating a method for constructing N-Phenylpropane-1,2-diamine structures through carbon-carbon bond formation involving an ammonium ylide intermediate (Wang et al., 2003).
Molecular Structure Analysis
Structural studies of N-Phenylpropane-1,2-diamine and its derivatives provide insights into their molecular configuration and the impact on their properties. For instance, the crystal structure analysis of certain diamine derivatives reveals details about their molecular geometry and how it affects their reactivity and interactions (Kliegel et al., 1992).
Chemical Reactions and Properties
N-Phenylpropane-1,2-diamines participate in various chemical reactions, contributing to their versatile chemical properties. For example, they have been used in calcimimetic reactions acting on the calcium sensing receptor, illustrating their potential in biochemical applications (Dauban et al., 2000).
Physical Properties Analysis
The physical properties of N-Phenylpropane-1,2-diamine compounds, such as solubility, melting point, and stability, are crucial for their practical applications. These properties are often determined through experimental studies and contribute to the understanding of how these compounds can be utilized in various fields.
Chemical Properties Analysis
The chemical properties of N-Phenylpropane-1,2-diamines, including reactivity, acidity/basicity, and the ability to form complexes with metals, are essential for their application in catalysis, materials science, and organic synthesis. The electrochemical synthesis of derivatives has been explored, offering a mild and regioselective protocol for their preparation and highlighting their reactivity and potential for further functionalization (Sharafi-kolkeshvandi et al., 2016).
Scientific Research Applications
Calcimimetic Properties
N-Phenylpropane-1,2-diamine derivatives exhibit calcimimetic properties. For example, N1-Arylsulfonyl-N2-(1-aryl)ethyl-3-phenylpropane-1,2-diamines demonstrated significant stimulation of [3H]IP production in CHO cells expressing the calcium sensing receptor (CaSR). This suggests their potential role in modulating calcium sensing receptors, which could have implications in calcium homeostasis and related disorders (Dauban et al., 2000).
Synthesis of Chiral Amines
N-Phenylpropane-1,2-diamine derivatives are used in synthesizing chiral amines. For instance, the compound l-3-Phenylpropane-1,2-diamine (dapp) was synthesized from l-phenylalanine, which was then used to create complex ions with potential applications in DNA cleavage mechanisms (Robertson et al., 2004).
Antitumor Activity
Derivatives of 1,2-diamino-1-phenylpropanes show promise as antitumor agents. Their synthesis and the effect on MCF-7 breast cancer cell line have been explored, indicating the potential of these compounds in cancer therapy (Gust et al., 1997).
Catalysis in Asymmetric Reactions
N-Phenylpropane-1,2-diamine derivatives are utilized in catalysis for asymmetric reactions. They have been used as building blocks in the construction of imidazoline rings, demonstrating their utility in catalyzing reactions like the Henry reaction with varying degrees of enantioselectivity (Tydlitát et al., 2015).
Metal-Catalyzed Reactions
Compounds containing N-Phenylpropane-1,2-diamine serve as ligands in metal-catalyzed reactions. These reactions are significant in producing structures present in various natural products and pharmaceutical agents, and they showcase the diverse applications of these diamines in synthesis and catalysis (Cardona & Goti, 2009).
Inhibition of Aminopeptidase N
Certain derivatives of N-Phenylpropane-1,2-diamine exhibit potent inhibitory activities against Aminopeptidase N (APN), an enzyme involved in tumor invasion and metastasis. This suggests their potential use in cancer research and treatment (Shang et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-N-phenylpropane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8,11H,7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQLRGJXXXBNMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80307701 | |
Record name | N-PHENYLPROPANE-1,2-DIAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80307701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Phenylpropane-1,2-diamine | |
CAS RN |
6499-72-5 | |
Record name | NSC194594 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194594 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-PHENYLPROPANE-1,2-DIAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80307701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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